3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications . They have also been synthesized as novel CDK2 targeting compounds .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit cdk2/cyclin a2, which plays a crucial role in cell cycle progression .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to significantly inhibit the growth of various cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized as novel CDK2 targeting compounds . CDK2 is a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have shown significant inhibitory activity against various cell lines. For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through essential hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
This includes using efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and organoboron reagents to introduce aryl or heteroaryl groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of the compound .
Scientific Research Applications
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in studying enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with different substitution patterns.
Uniqueness
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDGVPFWHYBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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